Hydroxy Terbinafine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Terbinafine is a derivative of Terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. This compound retains the antifungal properties of its parent compound while potentially offering improved solubility and bioavailability.
Mechanism of Action
Target of Action
Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
This compound interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .
Biochemical Analysis
Biochemical Properties
Hydroxy Terbinafine, like Terbinafine, is believed to inhibit the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to dramatically suppress the proliferation of hepatocellular carcinoma cells . In addition, it has been shown to have fungicidal efficacy against prevalent plant pathogens .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a rapid onset of action, with effects observable within the first week of administration . The effects of this compound can persist for prolonged periods (weeks to months) after administration of the last dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in horses, dogs, and cats, this compound reaches a maximum plasma concentration within 2-6 hours of oral administration, with a plasma half-life between 8-9 hours .
Metabolic Pathways
This compound is one of the major metabolites of Terbinafine, which is extensively metabolized in humans. The metabolic pathways of Terbinafine include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation .
Transport and Distribution
This compound, like Terbinafine, is well absorbed after oral administration and tends to accumulate in skin, nails, and fatty tissues . High concentrations of this compound occur in the stratum corneum, sebum, and hair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine typically involves the hydroxylation of Terbinafine. One common method is the reaction of Terbinafine with a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from the synthesis of Terbinafine. The hydroxylation step is optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield. The process also includes purification steps such as crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Terbinafine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert this compound back to Terbinafine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of Terbinafine.
Substitution: Formation of various substituted derivatives of Terbinafine.
Scientific Research Applications
Hydroxy Terbinafine has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its antifungal activity against various fungal strains.
Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Comparison with Similar Compounds
Terbinafine: The parent compound with similar antifungal properties.
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A benzylamine antifungal agent with a broader spectrum of activity.
Uniqueness: Hydroxy Terbinafine stands out due to its potential improved solubility and bioavailability compared to Terbinafine. This can lead to better therapeutic outcomes and reduced dosing frequency. Additionally, its hydroxyl group allows for further chemical modifications, making it a versatile compound for developing new antifungal agents.
Properties
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.